molecular formula C10H14FNO B13481897 2-Butoxy-6-fluoroaniline

2-Butoxy-6-fluoroaniline

Katalognummer: B13481897
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: JODDWQLCJVJRLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butoxy-6-fluoroaniline is an organic compound with the molecular formula C10H14FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with butoxy and fluoro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-6-fluoroaniline typically involves the reaction of 2-fluoroaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Fluoroaniline+Butyl BromideK2CO3,DMFThis compound\text{2-Fluoroaniline} + \text{Butyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Fluoroaniline+Butyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butoxy-6-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

2-Butoxy-6-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Butoxy-6-fluoroaniline involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The butoxy group may affect the compound’s solubility and membrane permeability, facilitating its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

    2-Fluoroaniline: Lacks the butoxy group, resulting in different chemical properties and reactivity.

    2-Butoxyaniline: Lacks the fluoro group, affecting its binding affinity and interactions.

    6-Fluoroaniline: Similar structure but without the butoxy group, leading to variations in solubility and reactivity.

Uniqueness: 2-Butoxy-6-fluoroaniline’s combination of butoxy and fluoro groups makes it unique, offering a balance of properties that can be advantageous in various applications. Its distinct structure allows for specific interactions and reactivity that are not observed in its analogs.

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

2-butoxy-6-fluoroaniline

InChI

InChI=1S/C10H14FNO/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6H,2-3,7,12H2,1H3

InChI-Schlüssel

JODDWQLCJVJRLU-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=C(C(=CC=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.